methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
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Description
Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% is related to N-acetylneuraminic acid (Neu5Ac), a major carbohydrate antigen epitope expressed in various pathological processes . Neu5Ac is a sialic acid, a class of sugar molecules with a parent nine-carbon neuraminic acid, generally present at the ends of carbohydrate chains . It’s involved in a variety of physiological processes in the heart .
Synthesis Analysis
The synthesis of Neu5Ac-related compounds involves the use of neuraminidase, an enzyme that catalyzes the hydrolysis of all linear and branched non-reducing terminal sialic acid residues from glycoproteins and oligosaccharides . A strategy for the synthesis and binding investigation of molecularly imprinted polymers (MIPs) toward α2,3 and α2,6 conformations of Neu5Ac-Gal antigens has been reported .Molecular Structure Analysis
Neu5Ac and its α2,3/α2,6-glycosidic linkages with galactose (Neu5Ac-Gal) are major carbohydrate antigen epitopes . The exact O-acetylation patterns as well as glycosidic linkage types of sialosides can be elucidated using a drift tube ion mobility-mass spectrometry approach .Chemical Reactions Analysis
In cardiac tissues from patients with heart failure, neuraminidase expression was upregulated, accompanied by desialylation . This suggests that Neu5Ac-related compounds may undergo chemical reactions involving neuraminidase.Mechanism of Action
Target of Action
Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP is a glycosylation product of a complex carbohydrate . It is primarily targeted towards N-acetylneuraminic acid (Neu5Ac) and its α2,3/α2,6-glycosidic linkages with galactose (Neu5Ac-Gal) . These are major carbohydrate antigen epitopes expressed in various pathological processes, such as cancer, influenza, and SARS-CoV-2 .
Mode of Action
The compound interacts with its targets through glycosidic linkages . It has been modified by methylation, click modification, and fluorination
Biochemical Pathways
It is known that neu5ac-gal epitopes play a crucial role in various pathological processes, such as cancer, influenza, and sars-cov-2 . The compound’s interaction with these epitopes could potentially affect the biochemical pathways associated with these diseases.
Result of Action
Given its target of action, it can be inferred that the compound may have potential effects on the pathological processes in which neu5ac-gal epitopes are involved .
Future Directions
Properties
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H57NO22/c1-30(56)55-43-40(69-32(3)58)27-54(53(64)66-7,76-46(43)44(71-34(5)60)41(70-33(4)59)28-67-31(2)57)77-47-45(74-50(62)36-19-13-9-14-20-36)42(29-68-49(61)35-17-11-8-12-18-35)73-52(72-39-25-23-38(65-6)24-26-39)48(47)75-51(63)37-21-15-10-16-22-37/h8-26,40-48,52H,27-29H2,1-7H3,(H,55,56)/t40-,41+,42+,43+,44+,45-,46+,47-,48-,52-,54-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNICDVYFYXDKKN-SPFNTYQRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O[C@H]2[C@H]([C@H](O[C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H57NO22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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